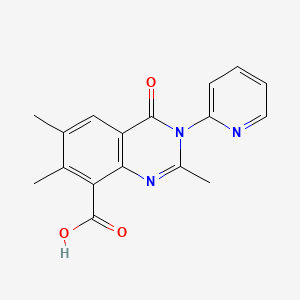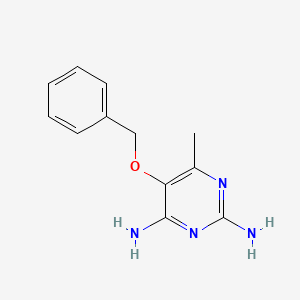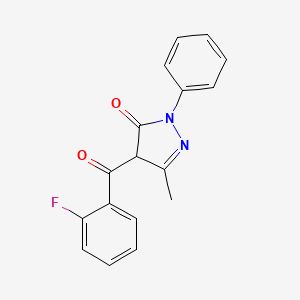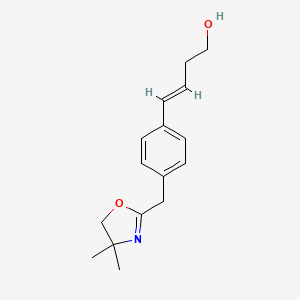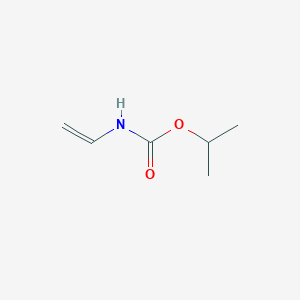
Propan-2-yl ethenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl vinylcarbamate is an organic compound belonging to the carbamate family. Carbamates are characterized by the presence of the functional group -O-C(=O)-NH-. Isopropyl vinylcarbamate is particularly notable for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl vinylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with vinyl chloroformate. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of isopropyl vinylcarbamate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Isopropyl vinylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of coatings and adhesives due to its excellent binding properties.
Wirkmechanismus
The mechanism of action of isopropyl vinylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- Ethyl carbamate
- Methyl carbamate
- Vinyl carbamate
Comparison: Isopropyl vinylcarbamate is unique due to its isopropyl group, which imparts different chemical and physical properties compared to other carbamates. For instance, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
15895-81-5 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
propan-2-yl N-ethenylcarbamate |
InChI |
InChI=1S/C6H11NO2/c1-4-7-6(8)9-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
DHRJFTZTGSEQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


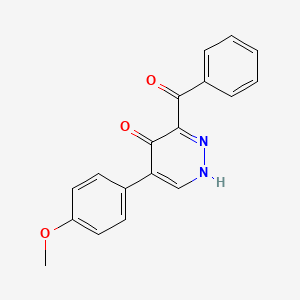
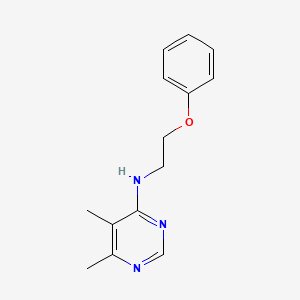
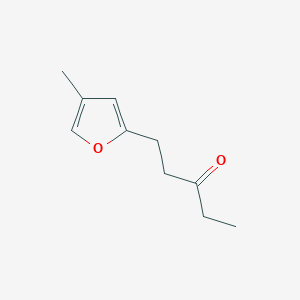
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
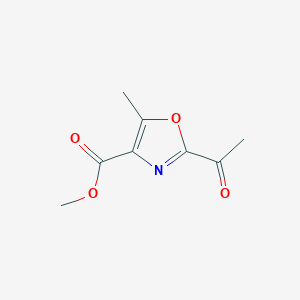
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
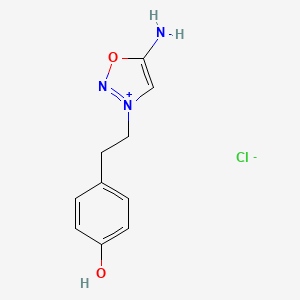
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
